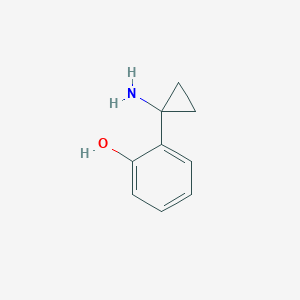

2-(1-Aminocyclopropyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

1314643-70-3 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(1-aminocyclopropyl)phenol |

InChI |

InChI=1S/C9H11NO/c10-9(5-6-9)7-3-1-2-4-8(7)11/h1-4,11H,5-6,10H2 |

InChI Key |

WACCBGWJWDQUGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Aminocyclopropyl Phenol and Analogues

Retrosynthetic Analysis of the 2-(1-Aminocyclopropyl)phenol Framework

A retrosynthetic analysis of this compound reveals several logical disconnections that form the basis for potential synthetic routes. The primary bonds for disconnection are the C-C bonds of the cyclopropane (B1198618) ring and the C-N and C-O bonds connecting the functional groups to the aromatic ring.

One logical disconnection is at the C-N bond of the amine, suggesting a late-stage introduction of the amino group. This could be achieved through methods like the Hofmann or Curtius rearrangement of a cyclopropyl (B3062369) carboxamide or acyl azide, respectively. However, a more direct and powerful disconnection breaks the cyclopropane ring itself.

A key retrosynthetic approach involves disconnecting the cyclopropane ring to reveal a nitrile precursor. This strategy points towards the Kulinkovich-Szymoniak reaction , a powerful method for the synthesis of primary cyclopropylamines from nitriles. chemrxiv.orgorganic-chemistry.orgwikipedia.org This disconnection identifies 2-hydroxybenzonitrile (B42573) as a readily available starting material. The phenolic hydroxyl group can be protected or may participate in the reaction, influencing the reaction conditions.

Another viable retrosynthetic strategy involves disconnecting the aryl-cyclopropyl bond. This suggests a coupling reaction, such as a Chan-Lam coupling, between a phenol (B47542) and a cyclopropylamine (B47189) derivative, or a palladium-catalyzed cross-coupling reaction. wikipedia.org However, the direct C-H functionalization of phenols to introduce a cyclopropylamine precursor ortho to the hydroxyl group presents a more atom-economical, albeit challenging, approach. researchgate.netrsc.org

Finally, a disconnection of the cyclopropane ring can lead to an alkene precursor, specifically a 2-vinylphenol derivative. This pathway opens up the possibility of a cyclopropanation reaction , such as a Simmons-Smith reaction or a transition-metal-catalyzed reaction with a diazo compound, to form the three-membered ring. unl.ptresearchgate.net The subsequent introduction of the amino group would then be required.

Classical and Modern Approaches to the Synthesis of Cyclopropyl-Substituted Phenols

The synthesis of the this compound scaffold can be approached by first constructing the cyclopropyl-substituted phenol and then introducing the amino group, or by forming the aminocyclopropane ring on a phenol-derived substrate.

Strategies for Cyclopropane Ring Formation and Functionalization

The formation of the cyclopropane ring is a critical step in the synthesis of the target molecule. Several methods are available, with the choice depending on the chosen synthetic route.

The Kulinkovich-Szymoniak reaction stands out as a highly effective method for the direct synthesis of primary cyclopropylamines from nitriles. chemrxiv.orgorganic-chemistry.org This reaction involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by a Lewis acid-mediated workup. The proposed mechanism involves the formation of a titanacyclopropane intermediate which then reacts with the nitrile. wikipedia.org For the synthesis of this compound, this would ideally start from 2-hydroxybenzonitrile. The presence of the acidic phenolic proton would likely necessitate the use of excess Grignard reagent or a protection strategy.

Table 1: Examples of Kulinkovich-Szymoniak Reaction for the Synthesis of 1-Arylcyclopropylamines

| Nitrile Substrate | Grignard Reagent | Titanium Reagent | Lewis Acid | Product | Yield (%) | Reference |

| Benzonitrile | EtMgBr | Ti(OiPr)₄ | BF₃·OEt₂ | 1-Phenylcyclopropylamine | 75 | organic-chemistry.org |

| 4-Methoxybenzonitrile | EtMgBr | Ti(OiPr)₄ | BF₃·OEt₂ | 1-(4-Methoxyphenyl)cyclopropylamine | 82 | organic-chemistry.org |

| 2-Chlorobenzonitrile | EtMgBr | Ti(OiPr)₄ | BF₃·OEt₂ | 1-(2-Chlorophenyl)cyclopropylamine | 65 | organic-chemistry.org |

This table presents data for analogous reactions, as specific data for 2-hydroxybenzonitrile was not available in the searched literature.

Another prominent method is the transition-metal-catalyzed cyclopropanation of alkenes . Rhodium(II) catalysts are particularly effective in catalyzing the reaction of diazo compounds with alkenes to form cyclopropanes. rsc.orgemory.edunih.gov In the context of synthesizing this compound, this would involve the cyclopropanation of a 2-vinylphenol derivative. The diazo reagent would need to carry a precursor to the amino group, such as a nitro or phthalimido group.

The Simmons-Smith reaction and its modifications offer a classic method for cyclopropanation, typically of alkenes. unl.pt This reaction uses a carbenoid, usually generated from diiodomethane (B129776) and a zinc-copper couple. While effective for simple alkenes, its application to the synthesis of aminocyclopropanes is less direct and would require a suitably functionalized alkene precursor.

Introduction and Regioselective Functionalization of the Phenolic Moiety

The regioselective introduction of the cyclopropylamine moiety or its precursor ortho to the phenolic hydroxyl group is a key challenge.

Direct ortho-C-H functionalization of phenols has emerged as a powerful tool in organic synthesis. researchgate.netrsc.org Transition-metal catalysis, particularly with rhodium or palladium, can enable the direct coupling of phenols with various partners. nih.govbohrium.com While direct C-H amination is known, the introduction of a cyclopropylamine group in this manner is not well-established. A more feasible approach would be the ortho-C-H alkenylation of a phenol, followed by cyclopropanation and functional group manipulation.

Alternatively, starting with a pre-functionalized phenol, such as 2-bromophenol (B46759) or 2-iodophenol, allows for cross-coupling reactions . A Chan-Lam coupling reaction could potentially be used to form the C-N bond between the phenol and a pre-formed aminocyclopropane, though this is less common for C-N bond formation to a cyclopropylamine. wikipedia.org More conventional palladium-catalyzed cross-coupling reactions could be employed to form a C-C bond, for instance, by coupling an ortho-halophenol with a cyclopropylboronic acid derivative, which would then require further functionalization to install the amino group.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral centers in the this compound framework requires stereoselective synthetic methods. The primary focus is on the asymmetric construction of the aminocyclopropane unit.

Asymmetric Construction of the Aminocyclopropane Unit

Several strategies can be employed to achieve the asymmetric synthesis of the aminocyclopropane moiety.

One approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary could be attached to the nitrogen of an enamine precursor prior to cyclopropanation. capes.gov.br

Catalytic asymmetric cyclopropanation is a more elegant and atom-economical approach. Chiral rhodium(II) catalysts, particularly those with chiral carboxylate or prolinate ligands, have proven highly effective in the enantioselective cyclopropanation of alkenes with diazo compounds. rsc.orgemory.edunih.gov By using a chiral catalyst, it is possible to control the absolute stereochemistry of the newly formed cyclopropane ring.

Table 2: Examples of Rhodium-Catalyzed Asymmetric Cyclopropanation of Alkenes

| Alkene | Diazo Compound | Chiral Rh(II) Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |

| Styrene | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | 92:8 | 98 (trans) | nih.gov |

| 1-Octene | Methyl phenyldiazoacetate | Rh₂(S-PTTL)₄ | >99:1 | 97 | rsc.org |

| N-Vinylphthalimide | Methyl phenyldiazoacetate | Rh₂(S-BTPCP)₄ | >95:5 | 94 | ucsd.edu |

This table showcases the high levels of stereocontrol achievable in analogous systems.

Chiral Induction and Control in Phenol Functionalization

Achieving chiral induction during the functionalization of the phenol ring itself is a more advanced concept. While direct asymmetric ortho-C-H functionalization of phenols is an active area of research, it remains a significant challenge. snnu.edu.cnsigmaaldrich.com The development of chiral ligands that can effectively control the stereochemistry of C-H activation and subsequent bond formation is key. chemrxiv.org

In the context of this compound, a hypothetical stereoselective synthesis could involve the enantioselective C-H functionalization of a phenol with a reagent that introduces a prochiral cyclopropane precursor. Subsequent diastereoselective reactions would then establish the final stereocenters of the aminocyclopropane unit.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact and enhance safety. The synthesis of this compound and its analogues can be made more sustainable by applying these principles, particularly concerning atom economy, the use of safer chemicals and solvents, and energy efficiency. nih.gov

Atom Economy and Waste Prevention

Atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of all materials from the starting reagents into the final product. nih.gov Cycloaddition and cyclopropanation reactions are inherently atom-economical. For instance, metal-free intramolecular cyclopropanation of alkenes tethered to alkynes can construct cyclopropane rings with 100% atom economy. umn.eduacs.org Similarly, visible-light-induced photocatalysis using an energy-transfer pathway can produce complex, multi-fused cyclopropanes in a single, atom-efficient step. rsc.orgresearchgate.net Applying such methods to the synthesis of the 1-aminocyclopropane core would significantly reduce waste compared to classical methods that use stoichiometric reagents and generate substantial byproducts.

Safer Solvents and Reagents

The choice of solvents and reagents is critical to the environmental footprint of a synthesis. Traditional syntheses often rely on hazardous organic solvents. Recent advancements offer greener alternatives for the synthesis of the phenol fragment. A highly efficient protocol for synthesizing substituted phenols involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and ethanol (B145695) as the solvent. rsc.orgrsc.org This method avoids toxic heavy-metal oxidants and chlorinated solvents. researchgate.net Furthermore, microwave-assisted syntheses of phenols and anilines have been developed that proceed in aqueous solutions, completely eliminating the need for organic solvents. tandfonline.com

Catalysis and Energy Efficiency

Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of waste generated and often allow for milder reaction conditions, thus saving energy. The synthesis of aminocyclopropanes can be achieved via highly efficient rhodium-catalyzed cyclopropanation of 2-azadienes with diazoesters, requiring only a small amount of catalyst (0.5 mol %). acs.orgorganic-chemistry.org The use of photocatalysis, which harnesses visible light as a renewable energy source, represents another significant step towards energy efficiency, enabling reactions to occur at ambient temperatures. units.it

The following table summarizes the application of green chemistry principles to key steps in the synthesis of intermediates for this compound.

Table 2: Application of Green Chemistry Principles to Intermediate Synthesis

| Synthetic Target | Green Chemistry Principle | Methodology | Benefit | Reference |

|---|---|---|---|---|

| Substituted Phenols | Safer Solvents & Reagents | Ipso-hydroxylation of arylboronic acids with H₂O₂ in ethanol. | Avoids hazardous solvents and heavy metal oxidants; uses a green solvent. | rsc.orgrsc.org |

| Energy Efficiency | Microwave-assisted hydroxylation of aryl halides in aqueous solution. | Eliminates organic solvents and reduces reaction times. | tandfonline.com | |

| Aminocyclopropanes | Atom Economy | Visible-light-induced intramolecular cascade reactions. | Single-step, high atom economy for complex cyclopropane synthesis. | rsc.org |

| Catalysis | Rh₂(DOSP)₄-catalyzed cyclopropanation of 2-azadienes. | High efficiency with low catalyst loading (0.5 mol %). | acs.org |

By integrating these modern, greener methodologies into the convergent or divergent synthesis of this compound analogues, the chemical industry can move towards more sustainable and efficient production of these valuable compounds.

Mechanistic Investigations of 2 1 Aminocyclopropyl Phenol Reactivity

Electronic and Steric Influences on the Reactivity of the Aminocyclopropyl Group

The reactivity of the aminocyclopropyl group in 2-(1-aminocyclopropyl)phenol is a product of competing electronic and steric factors. The cyclopropane (B1198618) ring, with its high p-character in the C-C bonds, and the nitrogen atom's lone pair of electrons are central to its chemical behavior.

Steric Effects: Steric hindrance, a consequence of the spatial arrangement of atoms, significantly influences the reactivity of the aminocyclopropyl group. wikipedia.orgscribd.com The three-membered cyclopropyl (B3062369) ring imposes rigid conformational constraints. The placement of the amino group on a quaternary carbon of the cyclopropane ring creates significant steric bulk around the nitrogen atom. wikipedia.org This steric crowding can hinder the approach of reactants, slowing down intermolecular reactions at the amino group. scribd.com However, these steric constraints can also be exploited to control reaction selectivity by disfavoring unwanted side reactions. wikipedia.org

The interplay of these effects dictates the group's participation in various reactions. For instance, while the amino group is electronically poised to act as a nucleophile, its steric encumbrance may modulate its reactivity compared to less hindered amines. scribd.com

Aromatic Reactivity of the Phenolic Ring in this compound

Electrophilic Aromatic Substitution Patterns

The phenolic ring in this compound is highly activated towards electrophilic aromatic substitution. This heightened reactivity is primarily due to the powerful electron-donating resonance effect of the hydroxyl (-OH) group. byjus.combdu.ac.in The -OH group strongly directs incoming electrophiles to the ortho and para positions by stabilizing the intermediate arenium ion through resonance. byjus.combdu.ac.in

In this specific molecule, the aminocyclopropyl group already occupies one ortho position. Therefore, electrophilic attack is expected to be directed primarily to the para position (position 4) and the remaining ortho position (position 6). The relative ratio of substitution at these positions is influenced by both steric and electronic factors.

Steric Hindrance : The bulky aminocyclopropyl group at position 2 can sterically hinder the approach of an electrophile to the adjacent position 6, potentially favoring substitution at the less crowded para position.

Directing Group Concordance : Both the hydroxyl group and the aminocyclopropyl group (acting as an alkyl/amino substituent) are ortho, para-directors. Their presence reinforces the activation of the para and the free ortho positions.

Common electrophilic aromatic substitution reactions for phenols include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. byjus.comtutorchase.com Due to the highly activated nature of the ring, these reactions can often proceed under milder conditions than those required for benzene. ucalgary.ca For example, halogenation may occur even without a Lewis acid catalyst. byjus.com

| Reaction | Typical Reagent | Expected Major Products | Governing Factors |

|---|---|---|---|

| Nitration | Dilute HNO₃ | 4-Nitro-2-(1-aminocyclopropyl)phenol, 6-Nitro-2-(1-aminocyclopropyl)phenol | -OH and aminocyclopropyl groups are activating, ortho, para-directing. byjus.combdu.ac.in |

| Halogenation | Br₂ in CCl₄ | 4-Bromo-2-(1-aminocyclopropyl)phenol, 6-Bromo-2-(1-aminocyclopropyl)phenol | High activation may lead to polysubstitution with reagents like bromine water. byjus.com |

| Sulfonation | Conc. H₂SO₄ | This compound-4-sulfonic acid | Reaction is often temperature-dependent; para product is thermodynamically favored. bdu.ac.in |

Nucleophilic Reactivity at the Phenolic Hydroxyl

The hydroxyl group of this compound can act as a nucleophile, participating in reactions such as esterification and etherification. tutorchase.com The nucleophilicity of the phenolic oxygen is enhanced by the electron-donating nature of the aromatic ring system. Reaction with a strong base, such as sodium hydroxide, deprotonates the hydroxyl group to form a highly nucleophilic phenoxide ion. tutorchase.com This phenoxide is significantly more reactive towards electrophiles.

However, nucleophilic substitution where the hydroxyl group itself is displaced is generally difficult for phenols and requires harsh conditions. libretexts.orgnih.gov The C–O bond has partial double-bond character due to resonance between the oxygen's lone pairs and the aromatic π-system, making it stronger than the C-O bond in alcohols. Cleavage of this bond typically requires converting the hydroxyl into a better leaving group, for instance, a tosylate or triflate, and often involves metal catalysts. nih.gov

Intramolecular Cyclization and Rearrangement Pathways of this compound Scaffolds

The ortho-disposition of the amino and hydroxyl groups on the aromatic ring of this compound creates opportunities for intramolecular reactions, leading to the formation of new heterocyclic ring systems. One of the most significant pathways is intramolecular cyclization. For instance, derivatives of 2-aminophenols are known precursors for the synthesis of benzoxazoles. rsc.org This type of cyclization could potentially occur with the this compound scaffold under appropriate conditions, likely involving the reaction of the amino and hydroxyl groups with a suitable one-carbon electrophile.

Furthermore, the strained cyclopropyl ring is susceptible to rearrangement and ring-opening reactions, particularly when a reactive intermediate such as a radical or carbocation is formed on an adjacent atom. snnu.edu.cnresearchgate.net Mechanistic studies on related N-cyclopropyl-N-phenylamines show that single-electron oxidation can lead to the formation of a radical cation. researchgate.net This intermediate can trigger the ring-opening of the cyclopropane, which can then be trapped by nucleophiles. In an aerobic environment, this can lead to the formation of oxygen adducts like 1,2-dioxolanes. researchgate.net While not directly documented for this compound, these pathways represent plausible intramolecular transformations for the scaffold.

Palladium- or rhodium-catalyzed reactions are also known to promote cyclization and rearrangement in similar systems. nih.govsnnu.edu.cn These transition metals can coordinate with the functional groups, facilitating the formation of intermediates that lead to complex molecular architectures.

Reaction Kinetics and Thermodynamic Profiles of this compound Transformations

The rates and energetic favorability of reactions involving this compound are dictated by kinetic and thermodynamic parameters. While specific data for this exact molecule are scarce in the literature, general principles from related phenol (B47542) and cyclopropylamine (B47189) chemistry can be applied.

Reaction Kinetics: The rate of a chemical reaction is dependent on the activation energy (Ea). For electrophilic aromatic substitution on the phenolic ring, the strong activating nature of the -OH group lowers the activation energy, leading to fast reaction rates. ucalgary.ca Kinetic studies on phenol oxidation have shown that the rate constant can vary significantly with pH and the driving force of the reaction, indicating different mechanistic pathways (e.g., concerted proton-electron transfer vs. stepwise). nih.gov For reactions involving the aminocyclopropyl group, steric hindrance can increase the activation energy for intermolecular reactions, thus decreasing the reaction rate. scribd.com

Thermodynamic Profiles: Thermodynamic data, such as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the position of equilibrium for a given reaction. The formation of stable products, such as resonance-stabilized aromatic compounds or chelated ring structures from intramolecular cyclization, is thermodynamically favored (negative ΔG). Studies on the reversible reaction of phenols with radicals have allowed for the determination of thermodynamic parameters, revealing the influence of steric effects on entropic barriers. rsc.org Computational studies are often employed to estimate the thermodynamic profiles of reaction pathways, helping to predict the most likely products. dtu.dk For example, calculations can determine the relative stability of ortho- vs. para-substituted products in electrophilic substitution.

| Transformation Type | Kinetic Influences | Thermodynamic Influences |

|---|---|---|

| Electrophilic Aromatic Substitution | Fast rates due to activating -OH group. ucalgary.ca Steric hindrance from the aminocyclopropyl group may affect regioselectivity. | Thermodynamic control often favors the para product due to less steric strain. bdu.ac.in |

| Intramolecular Cyclization | Proximity of reacting groups (proximity effect) can lead to favorable kinetics (high effective molarity). | Formation of stable 5- or 6-membered heterocyclic rings is generally thermodynamically favored. libretexts.org |

| Oxidation | Rate is highly dependent on the oxidizing agent, pH, and reaction pathway (stepwise vs. concerted). nih.gov | The bond dissociation energy (BDE) of the phenolic O-H bond is a key thermodynamic parameter. nih.gov |

Oxidative Reactivity of this compound and its Derived Radical Species

The this compound molecule possesses two sites susceptible to oxidation: the phenolic hydroxyl group and the aminocyclopropyl group. Oxidation can proceed through various mechanisms, often involving the formation of radical intermediates.

The phenolic moiety can undergo oxidation to form a phenoxyl radical. rsc.org This process involves the abstraction of the hydrogen atom from the hydroxyl group. The resulting phenoxyl radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. dominican.edu These radicals can be intermediates in various processes, including polymerization or coupling reactions. researchgate.net Strong oxidizing agents can further convert phenols into quinones. tutorchase.comlibretexts.org

The aminocyclopropyl portion of the molecule can also undergo oxidation. Single-electron transfer from the nitrogen atom or the strained cyclopropane ring can form a radical cation. researchgate.net The formation of this radical cation is a key step in the ring-opening of the cyclopropane. The subsequent radical can then react with other species, such as molecular oxygen, to form peroxy radicals and ultimately stable oxygenated products. researchgate.net Studies on chlorinated phenols have shown that the resulting phenoxyl radicals can be relatively stable and persistent. dominican.edu The presence of both a phenol and an amino group suggests a complex oxidative chemistry, where the initial site of oxidation may depend on the specific oxidant and reaction conditions.

The interaction between the two functional groups during oxidation is also a critical factor. The formation of a phenoxyl radical could potentially influence the reactivity of the nearby aminocyclopropyl group, and vice versa, possibly leading to unique intramolecular oxidative cyclization or rearrangement products.

Biodegradation Pathways and Mechanisms of this compound and its Derivatives

The environmental fate of synthetic chemical compounds is a critical area of research, with a focus on understanding the mechanisms by which they are broken down by microorganisms. While direct experimental evidence on the biodegradation of this compound is not extensively documented in publicly available literature, a plausible degradation pathway can be postulated based on the well-characterized metabolism of its constituent chemical moieties: the aminophenol ring and the cyclopropylamine group.

The proposed biodegradation of this compound likely involves a multi-step process initiated by either the oxidation of the aromatic ring or the modification of the aminocyclopropyl side chain. Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes capable of catalyzing these transformations.

A probable initial step in the catabolism of this compound is the enzymatic cleavage of the aromatic ring. This is a common strategy employed by microbes to degrade phenolic compounds. expasy.org Specifically, enzymes known as dioxygenases are responsible for incorporating both atoms of molecular oxygen into the aromatic nucleus, leading to ring fission. For 2-aminophenol (B121084) and its derivatives, a key enzyme is 2-aminophenol 1,6-dioxygenase . expasy.orgoup.comnih.gov This enzyme catalyzes the extradiol cleavage of the 2-aminophenol ring, breaking the bond between the carbon atom bearing the hydroxyl group and the adjacent carbon atom. expasy.org This reaction would convert the aromatic ring of this compound into a linear, more readily metabolizable intermediate.

The table below details the key enzyme potentially involved in the initial ring cleavage of this compound.

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Organism Examples |

| 2-Aminophenol 1,6-dioxygenase | 1.13.11.74 | 2-Aminophenol, O2 | 2-Aminomuconate 6-semialdehyde | Pseudomonas sp., Comamonas testosteroni expasy.orgnih.gov |

Following ring cleavage, the resulting aliphatic amine would undergo further degradation through a series of enzymatic reactions, including dehydrogenation, hydrolysis, and eventually funneling into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Alternatively, the biodegradation could be initiated at the cyclopropylamine moiety. The cyclopropane ring introduces significant strain, and its metabolism can be a target for specific enzymes. Cytochrome P450 monooxygenases, for instance, are known to catalyze the oxidation of cyclopropylamines. researchgate.netnih.govacs.org This oxidation can lead to the opening of the cyclopropane ring, forming a reactive intermediate that can be further processed. The initial oxidation of the amine group can form a radical species, which subsequently leads to the cleavage of the strained three-membered ring. researchgate.net

Another potential enzymatic attack on the side chain involves amidohydrolases . While primarily known for hydrolyzing amide bonds, some enzymes in this superfamily have shown activity towards cyclic amine structures. rsc.orgresearchgate.netacs.orgscience.gov An amidohydrolase could potentially hydrolyze the C-N bond of the cyclopropylamine, separating it from the phenolic ring. The resulting phenol would then be a substrate for well-established phenol degradation pathways.

The proposed intermediates in the biodegradation of this compound are outlined in the table below, based on the two primary hypothetical initiation steps.

| Initial Reaction | Key Enzyme Class | Proposed Intermediate(s) | Subsequent Fate |

| Aromatic Ring Cleavage | Dioxygenase | Aminocyclopropyl-substituted muconic semialdehyde | Further oxidation, dehydrogenation, and entry into central metabolism |

| Cyclopropylamine Oxidation | Monooxygenase (e.g., Cytochrome P450) | Ring-opened aminopropyl-phenol derivatives | Further oxidation of the side chain and subsequent aromatic ring cleavage |

| Hydrolytic Cleavage | Amidohydrolase | 2-Aminophenol and cyclopropylamine | Independent degradation of the two resulting molecules |

It is important to note that these pathways are not mutually exclusive and could occur concurrently or sequentially in a microbial consortium. The specific pathway utilized would depend on the microbial species present and the prevailing environmental conditions. For example, some Pseudomonas species are known for their versatile catabolic pathways for aromatic compounds. nih.gov The degradation of derivatives of this compound would likely follow similar principles, with the specific substituents on the aromatic ring or modifications to the amino group influencing the initial enzymatic steps and the subsequent metabolic intermediates.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(1-aminocyclopropyl)phenol. organicchemistrydata.org It provides detailed information about the chemical environment of individual atoms, enabling the determination of connectivity and stereochemistry. organicchemistrydata.orguci.edu

In the ¹H NMR spectrum of phenol (B47542), distinct signals are expected for the hydroxyl proton, the aromatic protons, and the cyclopropyl (B3062369) protons. docbrown.info The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl and aminocyclopropyl groups. The integration of these signals reveals the relative number of protons in each environment. docbrown.info High-resolution NMR allows for the observation of spin-spin coupling between adjacent protons, which provides valuable information about the connectivity of the molecule. For instance, the protons on the cyclopropane (B1198618) ring will exhibit characteristic coupling patterns.

For the stereochemical assignment of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. ipb.pt NOESY experiments detect through-space interactions between protons that are in close proximity, which can help to establish the relative stereochemistry of the substituents on the cyclopropane ring. The correlation between the chemical shifts of diastereomers can be used to determine their stereochemistry. nih.gov

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, aiding in the complete assignment of the NMR spectra. ox.ac.uk HSQC identifies direct one-bond C-H correlations, while HMBC reveals longer-range C-H couplings, providing a comprehensive picture of the molecular framework. ox.ac.uk

Key NMR Data for Phenolic Compounds:

| Technique | Information Provided | Typical Chemical Shift Ranges (ppm) for Phenols |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, relative stereochemistry | OH: 4.5-8.0 (can be broader and variable); Aromatic H: 6.5-8.0; Alkyl H (cyclopropyl): 0.5-2.0 |

| ¹³C NMR | Carbon skeleton, functional groups | Aromatic C-OH: 150-160; Aromatic C: 110-150; Alkyl C (cyclopropyl): 10-30 |

| NOESY | Through-space proton-proton interactions, stereochemistry | N/A (provides correlation peaks) |

| HSQC | Direct one-bond C-H correlations | N/A (provides correlation peaks) |

| HMBC | Long-range (2-3 bond) C-H correlations | N/A (provides correlation peaks) |

This table provides general, interactive information on NMR data for phenolic compounds.

Mass Spectrometry Techniques for Isomeric and Derivative Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. docbrown.info For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₉H₁₁NO.

The mass spectrum of phenol typically shows a prominent molecular ion peak. docbrown.infonist.gov Fragmentation patterns in the mass spectrum provide structural information. The fragmentation of this compound would likely involve cleavage of the cyclopropyl ring and loss of the amino group. Analysis of these fragments helps to confirm the presence of the aminocyclopropyl and phenol moieties.

Mass spectrometry is also crucial for the analysis of isomers and derivatives. Isomers of this compound will have the same molecular weight but may exhibit different fragmentation patterns, allowing for their differentiation. When the compound is derivatized, for example, by methylation of the phenol group, the resulting change in molecular weight is readily detected by MS, confirming the success of the reaction. Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to separate and identify different derivatives in a mixture. epa.gov

Predicted Collision Cross Section (CCS) Data for this compound Adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 150.09134 | 127.2 |

| [M+Na]⁺ | 172.07328 | 137.1 |

| [M-H]⁻ | 148.07678 | 133.8 |

| [M+NH₄]⁺ | 167.11788 | 144.6 |

Data sourced from PubChemLite. uni.lu This table is interactive.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. scispace.com

In the IR spectrum of this compound, the following characteristic absorption bands are expected:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. docbrown.info

N-H stretch: The amino group will show absorptions in the 3300-3500 cm⁻¹ region. Primary amines (R-NH₂) typically exhibit two bands in this area. libretexts.org

Aromatic C-H stretch: Bands just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds. libretexts.org

Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclopropyl group. libretexts.org

C=C stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. docbrown.info

C-O stretch: The phenolic C-O stretching vibration is typically observed around 1200 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are associated with large changes in dipole moment, strong Raman signals arise from vibrations that cause a significant change in polarizability.

Characteristic IR Absorption Frequencies for Functional Groups in this compound:

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, broad | 3200-3600 |

| Amino N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H (cyclopropyl) | Stretch | <3000 |

| Aromatic C=C | Stretch | 1450-1600 |

This table is interactive and provides a general guide to expected IR frequencies.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. arxiv.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

For a related compound, 3-[4-(2-aminocyclopropyl)phenyl]phenol, crystallographic analysis reveals that the presence of hydroxyl and amino groups allows for extensive intermolecular hydrogen bonding, which dictates the crystal packing. smolecule.com Molecules often arrange in sheets or chains connected by these hydrogen bonds. smolecule.com Similarly, the crystal structure of this compound would be significantly influenced by hydrogen bonding involving the phenolic hydroxyl and the amino group.

The crystal structure also reveals the stereochemistry of the molecule. For instance, X-ray diffraction studies on derivatives of 1-aminocyclopropane-1-carboxylic acid have been used to determine the absolute configuration of the cyclopropane ring. researchgate.net

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. kelid1.ir High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose. researchgate.netnih.gov

In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. lcms.cz The separation of phenolic compounds is often achieved using a C18 column. nih.gov The retention time of this compound will depend on its polarity relative to other components in the mixture. A UV detector is commonly used for the analysis of phenolic compounds due to their strong UV absorbance. scirp.org

By comparing the chromatogram of a sample to that of a pure standard, the purity can be determined. The area of the peak corresponding to this compound is proportional to its concentration. HPLC methods can be developed to separate isomers and derivatives, and can be scaled up for preparative purification. scirp.org

Gas chromatography (GC) can also be used for the analysis of phenols, often after derivatization to increase their volatility. epa.gov

Common Chromatographic Methods for Phenolic Compounds:

| Method | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method | Application |

|---|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water gradient | UV-Vis | Purity assessment, separation of isomers and derivatives |

| GC | Fused silica (B1680970) capillary column | Helium | Flame Ionization Detector (FID) | Analysis of volatile derivatives, impurity profiling |

This table is interactive and outlines common chromatographic approaches.

Computational and Theoretical Chemistry of 2 1 Aminocyclopropyl Phenol

Intermolecular Interactions and Non-Covalent Bonding in 2-(1-Aminocyclopropyl)phenol Systems

Hydrogen Bonding Networks

This compound possesses both a hydroxyl (-OH) group and an amino (-NH2) group, making it capable of acting as both a hydrogen bond donor and acceptor. This dual functionality allows for the formation of intricate intra- and intermolecular hydrogen bonding networks.

Intermolecular Hydrogen Bonding: In addition to intramolecular interactions, this compound can participate in extensive intermolecular hydrogen bonding. The phenolic -OH group can donate a hydrogen to an acceptor, while the oxygen atom can accept a hydrogen. Similarly, the amino -NH2 group can donate two hydrogens and the nitrogen atom can accept one. These interactions lead to the formation of dimers, trimers, and larger molecular clusters in solution and in the solid state. najah.edued.gov Infrared spectroscopy, combined with computational frequency calculations, is a powerful tool for studying these interactions. The O-H stretching frequency in the IR spectrum is particularly sensitive to hydrogen bonding; a "free" O-H stretch is typically observed at a higher wavenumber compared to a "bound" O-H stretch, which is broadened and shifted to a lower frequency. najah.edued.gov

The table below summarizes the potential hydrogen bonding interactions for this compound.

| Interaction Type | Donor Group | Acceptor Atom/Group | Potential Effect |

| Intramolecular | Phenolic -OH | Amino -NH2 | Increased structural rigidity, planarity |

| Intermolecular | Phenolic -OH | Oxygen or Nitrogen of another molecule | Formation of dimers and larger aggregates |

| Intermolecular | Amino -NH2 | Oxygen or Nitrogen of another molecule | Contribution to crystal packing and solvation |

π-π Stacking and Dispersive Interactions

The aromatic phenol (B47542) ring in this compound is a key feature that facilitates non-covalent π-π stacking interactions. These interactions are crucial in various chemical and biological systems, influencing molecular recognition, self-assembly, and the stability of protein structures. scirp.orgscirp.org

Computational methods, such as Møller-Plesset perturbation theory (MP2) and DFT with van der Waals corrections (DFT-D), are essential for accurately calculating the energies of these weak interactions. scirp.orgresearchgate.netmdpi.com Studies on phenol and its derivatives have shown that π-π stacking can occur in several geometries:

Parallel-displaced: The aromatic rings are parallel but offset from one another. This is often the most stable conformation. scirp.org

T-shaped (edge-to-face): The edge of one aromatic ring points towards the face of another.

Sandwich (face-to-face): The rings are aligned directly on top of each other. This conformation is generally less favorable due to electrostatic repulsion, though it can be stabilized by dispersion forces.

| Stacking Configuration | Description | Relative Stability |

| Parallel-Displaced | Aromatic rings are parallel but offset. | Often the most stable. |

| T-shaped | Edge of one ring interacts with the face of another. | Generally stable. |

| Sandwich | Rings are stacked directly on top of each other. | Less stable due to electrostatic repulsion. |

Prediction of Spectroscopic Properties using Computational Methods

Computational quantum chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Methods such as DFT and Hartree-Fock (HF) are routinely used to calculate spectroscopic data that can be compared with experimental results. rsc.orgtheaic.org

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. The resulting computed IR spectrum helps in the assignment of experimental peaks. For this compound, key vibrational modes would include the O-H and N-H stretching frequencies, which are sensitive to hydrogen bonding, as well as C-O stretching and aromatic C-C bending modes. najah.edunih.gov Scaling factors are often applied to the calculated frequencies to achieve better agreement with experimental data, correcting for anharmonicity and basis set limitations. theaic.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). theaic.orgnih.gov These calculations can predict the chemical shifts of the aromatic protons, the protons on the cyclopropyl (B3062369) ring, and the amine and hydroxyl protons. The predicted spectrum can aid in the structural elucidation of the compound and its conformers. For instance, the chemical shift of the phenolic -OH proton is expected to be in the 4-7 ppm range and can be affected by intramolecular hydrogen bonding. libretexts.org

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and simulate the UV-Vis absorption spectrum. nih.gov This provides information about the molecule's chromophores and the energies of its excited states. The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths.

| Spectroscopic Technique | Computational Method | Predicted Properties |

| Infrared (IR) | DFT/HF Frequency Calculation | Vibrational frequencies, IR intensities |

| NMR | GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C chemical shifts, coupling constants |

| UV-Visible | TD-DFT (Time-Dependent DFT) | Electronic transitions, λmax, oscillator strengths |

Molecular Docking Studies of this compound with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a valuable tool in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological receptor. Given the structural features of this compound, several biological receptors could be of interest for docking studies.

Potential Biological Targets:

Tyrosinase: As an ortho-substituted phenol, this compound could interact with tyrosinase, a key enzyme in melanin biosynthesis. nih.gov Docking studies with tyrosinase can help determine whether the compound is likely to act as a substrate or an inhibitor by analyzing its binding pose within the enzyme's active site, particularly its proximity to the binuclear copper center. nih.govmdpi.complos.org Interactions such as hydrogen bonding with key residues like Asn260 and π-π stacking with histidine residues (His259, His263) are often critical for binding. nih.gov

GABA-A Receptors: Phenolic compounds are known to modulate the activity of γ-aminobutyric acid type A (GABA-A) receptors, which are important targets for anxiolytic and sedative drugs. nih.gov Docking simulations can explore the binding of this compound to the benzodiazepine binding sites on the GABA-A receptor, providing insights into its potential neuromodulatory effects. mdpi.commdpi.comnih.gov

Other Receptors: The aminocyclopropane moiety is found in molecules that interact with various receptors, including NMDA receptors. cyberleninka.ru The unique combination of the phenol and aminocyclopropyl groups could lead to interactions with a range of other biological targets, which can be explored through systematic docking screens.

Docking Analysis: A typical molecular docking study involves preparing the 3D structures of the ligand (this compound) and the receptor protein. The ligand is then placed into the binding site of the receptor, and its conformation and orientation are sampled. The resulting poses are scored based on a scoring function that estimates the binding free energy. The best-scoring poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

The table below lists potential receptors and the key interactions that would be analyzed in a docking study.

| Biological Receptor | Potential Role of Ligand | Key Interactions to Analyze |

| Tyrosinase | Substrate or Inhibitor | Coordination with copper ions, H-bonds with active site residues (e.g., Asn, His), π-π stacking. nih.govnih.gov |

| GABA-A Receptor | Modulator (e.g., anxiolytic) | H-bonds, hydrophobic interactions, and π-alkyl interactions within the benzodiazepine binding pocket. mdpi.comnih.gov |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory agent | H-bonds and hydrophobic interactions in the active site channel. mdpi.com |

Ligand Design and Coordination Chemistry Involving the 2 1 Aminocyclopropyl Phenol Scaffold

Chelation Properties of the Aminocyclopropylphenol Framework

The 2-(1-aminocyclopropyl)phenol molecule is an archetypal bidentate ligand, capable of forming a stable five-membered chelate ring with a central metal ion through its phenolic oxygen and amino nitrogen atoms. The deprotonated phenol (B47542) group (phenolate) acts as a negatively charged, hard donor, while the primary amine provides a neutral, softer donor site. This N,O-donor set is well-established in coordination chemistry for stabilizing a range of transition metal ions. nih.govresearchgate.net

The chelation process is pH-dependent, typically requiring basic conditions to deprotonate the phenolic hydroxyl group, which enhances its coordinating ability. The formation of these metal-ligand bonds can be observed through various spectroscopic methods. For instance, in Fourier-transform infrared (FTIR) spectroscopy, the coordination of the amino group to a metal center is expected to cause a shift in the N-H stretching and bending vibrations. Similarly, the deprotonation and coordination of the phenolic oxygen would alter the C-O stretching frequency.

The stability of the metal complexes formed is a critical factor, often quantified by the formation constant (Kf). While specific formation constants for this compound are not extensively documented, analogous polyphenol and aminophenol systems are known to form highly stable complexes with transition metals like iron, copper, and cobalt. semanticscholar.orglibretexts.org The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands with similar donor atoms, is a key driving force in the formation of these complexes.

Metal Coordination Complexes of this compound

The versatile N,O-donor framework of this compound allows for the synthesis of a wide array of coordination complexes with various transition metals. These complexes exhibit diverse geometries, electronic properties, and reactivity patterns.

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt (e.g., chlorides, sulfates, or acetates) with the ligand in a suitable solvent, such as methanol or ethanol (B145695). unn.edu.ngekb.eg The reaction is often carried out under reflux and may require the presence of a base to facilitate the deprotonation of the phenolic proton. The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to yield complexes with different coordination numbers and geometries, such as [M(L)2] or [M(L)Cl2], where L represents the deprotonated ligand. ekb.eg

Characterization of these complexes relies on a suite of analytical techniques to elucidate their structure and composition. Elemental analysis provides the empirical formula, confirming the metal-to-ligand ratio. Spectroscopic methods are indispensable for probing the coordination environment.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for O-H and N-H stretching. Upon complexation, the broad O-H band disappears, and the N-H stretching frequency shifts, indicating coordination of both the phenolic oxygen and the amino nitrogen to the metal center. unn.edu.ng

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The appearance of d-d transition bands, which are typically weak, can suggest an octahedral, tetrahedral, or square planar environment, depending on the metal ion and its oxidation state. jocpr.com Charge transfer bands (ligand-to-metal or metal-to-ligand) are also commonly observed. jocpr.com

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons on the metal center, which in turn provides insight into its oxidation state and the geometry of the complex (e.g., high-spin vs. low-spin octahedral). nsf.gov

Below is a representative table summarizing the expected characterization data for hypothetical transition metal complexes of this compound, based on findings for structurally similar aminophenol ligands.

| Complex Formula | Color | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) (Assignment) | Proposed Geometry |

| [Co(L)₂(H₂O)₂] | Pink | ~4.8-5.2 | ν(N-H) shift, O-H absent | ~500 (⁴T₁g → ⁴T₂g) | Octahedral |

| [Ni(L)₂] | Green | ~2.9-3.4 | ν(N-H) shift, O-H absent | ~400, ~650 (d-d transitions) | Octahedral |

| [Cu(L)₂] | Blue/Green | ~1.8-2.2 | ν(N-H) shift, O-H absent | ~600 (²Eg → ²T₂g) | Distorted Octahedral |

| [Zn(L)₂] | White | 0 (Diamagnetic) | ν(N-H) shift, O-H absent | Ligand-based transitions only | Tetrahedral |

This is an interactive table based on generalized data for analogous compounds.

The coordination of the this compound ligand to a redox-active metal center can significantly alter the electrochemical properties of both the ligand and the metal. The phenol/phenoxyl and amine/amine radical cation redox couples are intrinsically linked to the metal's own redox potentials. Techniques such as cyclic voltammetry are used to study these electron transfer processes.

The metal center can stabilize or destabilize certain oxidation states of the ligand. For example, coordination to an electron-rich metal may make the phenol moiety easier to oxidize to a phenoxyl radical. Conversely, an electron-withdrawing metal center could make oxidation more difficult. The redox potential of the M(III)/M(II) couple, for instance, is highly dependent on the donor atoms of the ligand. The hard-soft nature of the N,O-donor set in this compound provides a specific electronic environment that tunes this potential. nsf.gov

Application of this compound Complexes in Catalysis

The well-defined coordination geometry and tunable electronic properties of metal complexes derived from this compound make them attractive candidates for applications in catalysis.

For asymmetric catalysis, a chiral version of the ligand is required. While this compound itself is achiral, derivatives can be made chiral, for example, by introducing stereocenters on the cyclopropane (B1198618) ring. The use of chiral aminophenol and related ligands in asymmetric catalysis is a well-established strategy. mdpi.com These ligands can create a chiral environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Complexes derived from chiral aminophenol scaffolds have been successfully employed in a variety of asymmetric transformations, including Henry reactions, aldol reactions, and Michael additions. mdpi.com For instance, a nickel complex of a chiral aminophenol sulfonamide has been shown to be an effective catalyst for the asymmetric Henry reaction of 2-acylpyridine N-oxides, producing β-nitro alcohols with high enantioselectivity. mdpi.com The N,O-chelation is crucial for forming a rigid and well-defined catalytic active site. Although specific examples using the this compound scaffold are not widely reported, its structural similarity to these successful ligands suggests high potential in this area. Tandem methods for the catalytic asymmetric preparation of enantioenriched aminocyclopropanes have also been developed, highlighting the utility of this structural motif in stereoselective synthesis. nih.gov

Metal complexes are widely used to catalyze oxidation and reduction reactions. The ability of the metal center to cycle between different oxidation states is fundamental to this reactivity. Complexes of this compound can be active in this domain, particularly in the oxidation of phenolic substrates. rsc.orgresearchgate.net

For example, iron and copper complexes are known to catalyze the oxidation of phenols using oxidants like hydrogen peroxide or molecular oxygen. ekb.egnih.gov The reaction mechanism often involves the formation of a phenoxyl radical intermediate, facilitated by the metal center. nih.gov The ligand framework can stabilize the metal in the required oxidation states and prevent catalyst degradation through dimerization or other deactivation pathways. The catalytic oxidative coupling of phenols is a powerful method for constructing biaryl compounds, which are important motifs in natural products and chiral ligands. nih.govnih.gov

In the context of reductions, these complexes could potentially catalyze reactions such as the hydrogenation of ketones or imines. For example, palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) have been used for the reductive amination of phenols. mdpi.com A homogeneous catalyst based on a this compound complex could offer advantages in terms of selectivity and milder reaction conditions. The ligand's structure would influence the catalyst's activity and selectivity by modifying the electronic and steric environment of the metal center.

Supramolecular Assembly and Self-Organization of this compound Conjugates

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together through non-covalent interactions. These interactions, which are weaker than covalent bonds, include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and π-π interactions. The principles of supramolecular assembly and self-organization are pivotal in the development of novel materials and functional systems. Conjugates of this compound are particularly interesting candidates for the construction of complex supramolecular architectures due to the presence of versatile functional groups capable of engaging in a variety of these non-covalent interactions.

The inherent structural features of the this compound scaffold, namely the hydroxyl and amino groups, provide the primary sites for hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the lone pair of electrons on the oxygen atom allows it to also function as a hydrogen bond acceptor. Similarly, the primary amine group can donate two hydrogen atoms and accept one, making it a versatile participant in hydrogen-bonding networks. This multiplicity of hydrogen bonding sites allows for the formation of intricate and stable one-dimensional, two-dimensional, or three-dimensional supramolecular structures.

In the presence of metal ions, the coordination chemistry of the this compound ligand adds another dimension to its self-assembly capabilities. The phenol and amine groups can act as a bidentate ligand, coordinating to a metal center to form metallosupramolecular structures. The choice of the metal ion, with its specific coordination geometry and number, can be used to direct the assembly of discrete molecular polygons or extended coordination polymers. researchgate.netnih.gov

The interplay between hydrogen bonding and metal coordination can lead to the formation of highly complex and hierarchical supramolecular structures. For instance, discrete metal complexes of this compound can further self-assemble through hydrogen bonding interactions between the ligands of adjacent complexes. This hierarchical self-organization is a powerful strategy for the bottom-up construction of functional nanomaterials.

The study of the supramolecular assembly of this compound conjugates often involves a combination of experimental techniques, such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry, along with computational modeling. These methods provide detailed insights into the solid-state and solution-state structures of the assemblies and help in understanding the energetic contributions of the various non-covalent interactions.

Table 1: Potential Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

| Hydrogen Bond | Phenolic -OH | Amino -NH2 | 15-40 |

| Hydrogen Bond | Amino -NH2 | Phenolic -OH | 15-40 |

| Hydrogen Bond | Phenolic -OH | Solvent (e.g., H2O) | 10-30 |

| Hydrogen Bond | Amino -NH2 | Solvent (e.g., H2O) | 10-30 |

| Metal Coordination | Phenolic -OH, Amino -NH2 | Metal Ion | 50-200 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 5-50 |

| van der Waals | Cyclopropyl (B3062369) group, Phenyl ring | Various | 2-10 |

Table 2: Hypothetical Supramolecular Structures Formed by this compound Conjugates

| Structure Type | Driving Force(s) | Dimensionality | Potential Application |

| Linear Chains | Head-to-tail hydrogen bonding | 1D | Nanowires, Gels |

| 2D Sheets | Inter-chain hydrogen bonding | 2D | Porous materials, Sensors |

| Discrete Dimers/Trimers | Hydrogen bonding, π-π stacking | 0D | Molecular recognition |

| Coordination Polymers | Metal-ligand coordination | 1D, 2D, or 3D | Catalysis, Gas storage |

| Metallo-supramolecular Cages | Metal-ligand coordination | 0D | Drug delivery, Sequestration |

The rational design of this compound conjugates, by modifying the substituents on the phenyl ring or by derivatizing the amine or phenol groups, allows for the fine-tuning of their self-assembly behavior. This tunability is a key aspect in the development of "smart" materials that can respond to external stimuli such as light, temperature, or the presence of specific chemical species. The understanding of the principles governing the supramolecular assembly and self-organization of these conjugates is, therefore, a critical area of research with potential applications spanning from materials science to medicinal chemistry.

Future Research Directions and Emerging Paradigms

Integration with Advanced Materials Science for Functional Applications

The incorporation of 2-(1-Aminocyclopropyl)phenol into advanced materials is a promising frontier. The phenol (B47542) and amine functionalities serve as excellent handles for polymerization or grafting onto material surfaces. Future research could focus on creating high-performance polymers and functional composites.

One emerging area is the development of metal-phenolic networks (MPNs). These networks are formed through the coordination between phenolic ligands and metal ions, creating versatile materials with applications in biomedicine. nih.gov The phenol group in this compound can act as a ligand for various metal ions, while the aminocyclopropyl group could introduce unique structural constraints and functionalities into the resulting network. Research could explore the synthesis of MPN-based coatings, nanoparticles, or hydrogels with inherent antimicrobial or antioxidant properties. nih.gov

Furthermore, the integration of this compound into high-performance thermoplastics and composite materials could yield materials with enhanced properties. tus.ie The rigid cyclopropyl (B3062369) group could be leveraged to increase the thermal stability or mechanical strength of polymers, while the amine and phenol groups offer sites for cross-linking or further functionalization.

Table 1: Potential Functional Applications in Materials Science

| Material Type | Potential Role of this compound | Targeted Application |

|---|---|---|

| Metal-Phenolic Networks | Phenolic Ligand and Structural Modifier | Antimicrobial coatings, Drug delivery systems |

| High-Performance Polymers | Monomer or Cross-linking Agent | Aerospace composites, Biomedical implants |

High-Throughput Synthesis and Screening for Novel Analogues with Targeted Reactivity Profiles

To fully explore the chemical space around this compound, high-throughput synthesis (HTS) and screening methodologies are essential. The use of automated platforms and multicomponent reactions (MCRs) can rapidly generate large libraries of analogues. rug.nl By systematically varying substituents on the aromatic ring or modifying the aminocyclopropyl moiety, researchers can fine-tune the electronic and steric properties of the molecule.

For instance, an HTS approach could employ parallel synthesis in a multi-well format (e.g., 1536-well plates) to react different starting materials under various conditions. rug.nl This would allow for the rapid creation of a diverse library of compounds derived from the core this compound scaffold. Subsequent high-throughput screening could then be used to identify analogues with specific reactivity profiles, such as enhanced catalytic activity, selective binding to biological targets, or improved properties as a monomer in polymerization.

Advanced Computational Modeling for Structure-Reactivity Relationship (SRR) Prediction

Advanced computational modeling provides a powerful tool for predicting the behavior of molecules and guiding experimental design, thereby saving time and resources. Quantum mechanics methods, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms, predict enantioselectivities, and establish clear structure-reactivity relationships (SRRs). researchgate.net

For this compound and its analogues, computational studies can model:

Reaction Energetics: Calculating the activation barriers for various reactions involving the amine or phenol groups to predict reactivity. researchgate.net

Conformational Analysis: Understanding how the orientation of the cyclopropyl group relative to the phenol ring affects molecular properties and interactions.

Non-covalent Interactions: Modeling hydrogen bonding, π-stacking, and other interactions that govern the formation of supramolecular structures or binding to a target active site. mdpi.com

By building robust computational models, researchers can screen virtual libraries of analogues to prioritize the synthesis of compounds with the most promising properties for specific applications, from catalysis to materials science. researchgate.netmdpi.com

Exploration of Bio-orthogonal Chemical Reactions for in situ Modification

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgmdpi.com The development of bio-orthogonal reactions has enabled real-time study of biomolecules. wikipedia.org The primary amine of this compound presents a potential handle for such transformations.

Future research could focus on modifying this amine to create a bio-orthogonal reporter. For example, it could be converted into an azide to participate in strain-promoted azide-alkyne cycloadditions (SPAAC), a type of "click chemistry" that does not require a toxic copper catalyst. mdpi.com Alternatively, it could be functionalized to react via inverse-electron-demand Diels-Alder (IEDDA) reactions, which are known for their remarkable speed and selectivity. nih.govescholarship.orgnih.gov

Table 2: Potential Bio-orthogonal Strategies

| Reaction Type | Required Modification of Amine Group | Key Features |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Conversion to an azide (-N₃) | Copper-free, highly specific. mdpi.com |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Functionalization with a strained alkene/alkyne | Exceptionally fast reaction rates. nih.govnih.gov |

| Staudinger Ligation | Conversion to an azide (-N₃) | First widely used bio-orthogonal reaction. escholarship.org |

By transforming this compound into a bio-orthogonal probe, scientists could potentially label and track specific biological targets in situ, opening new doors for chemical biology and drug discovery.

Multidisciplinary Research at the Interface of Organic Chemistry, Mechanistic Biology, and Materials Science

The most profound discoveries involving this compound will likely emerge from multidisciplinary collaborations. The intersection of organic chemistry, mechanistic biology, and materials science provides a fertile ground for innovation. A molecule structurally related to the aminocyclopropyl portion, 1-aminocyclopropane-1-carboxylic acid (ACC), is the immediate precursor to the plant hormone ethylene (B1197577), and its metabolism is mediated by the enzyme ACC oxidase. biorxiv.orgnottingham.ac.uk

This biological precedent suggests that analogues of this compound could be designed as probes or inhibitors for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism. researchgate.net A multidisciplinary approach would involve:

Organic Chemists: Synthesizing libraries of targeted analogues and bio-orthogonal probes.

Mechanistic Biologists: Studying the interactions of these compounds with purified enzymes or within cellular systems to understand their biological activity and mechanism of action.

Materials Scientists: Integrating the most promising compounds into novel materials, such as biosensors that can detect specific enzyme activities or "smart" materials that release an active compound in response to a biological trigger.

By combining these fields, researchers can create a feedback loop where biological findings guide the design of new molecules, and novel materials enable new ways to study biological systems.

Q & A

Q. Experimental Design :

Compare catalytic activity of this compound vs. non-cyclopropyl analogs in asymmetric aldol reactions.

Use kinetic studies (e.g., Eyring plots) to quantify steric/electronic contributions .

Advanced: How to resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Conflicting data (e.g., NMR shifts, reaction yields) may arise from:

- Tautomerism : Equilibrium between enamine and imine forms. Use variable-temperature NMR to identify dominant species.

- Solvent Effects : Polar solvents stabilize ionic intermediates; repeat experiments in DMSO vs. CDCl₃.

- Impurity Interference : Employ high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to isolate signals.

Case Study : resolved intramolecular hydrogen bonding discrepancies via X-ray data, overriding conflicting NMR interpretations .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyclopropylamine group.

- Incompatibilities : Avoid acids, anhydrides, and chloroformates (risk of exothermic decomposition; ).

Advanced: Can this compound act as a ligand in coordination chemistry?

Methodological Answer:

Yes, via:

- N,O-Chelation : The amine and phenolic -OH can bind transition metals (e.g., Cu²⁺, Fe³⁺).

- Catalytic Applications : Test in oxidation reactions (e.g., catechol oxidase mimics).

Methodology :

Synthesize metal complexes and characterize via UV-Vis (ligand-to-metal charge transfer bands) and EPR (for paramagnetic metals).

Compare catalytic efficiency with ligands lacking the cyclopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.